

Application Note: Determination of Endothall in Drinking Water by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Endothal-disodium	
Cat. No.:	B3426602	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothall is a selective herbicide used for the control of aquatic and terrestrial weeds.[1] Due to its potential health effects, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCL) for Endothall in drinking water.[2] Gas chromatography (GC) is a robust and widely used technique for the analysis of Endothall. However, due to its low volatility, a derivatization step is required to convert Endothall into a more volatile compound suitable for GC analysis. This application note details the protocols for the determination of Endothall in drinking water, primarily based on EPA Method 548.1, which involves solid phase extraction, methylation, and subsequent analysis by GC coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).

Principle of the Method

The overall method involves several key stages. First, Endothall is extracted and concentrated from the water sample using an anion-exchange solid phase extraction (SPE) cartridge. The captured analyte is then eluted with acidic methanol. This eluate is heated, causing the Endothall to undergo esterification, converting it to its more volatile dimethyl ester derivative. This derivative is then partitioned into an organic solvent (methylene chloride), concentrated, and finally analyzed by gas chromatography. Identification and quantification are achieved using either a mass spectrometer or a flame ionization detector.[3][4]



Experimental Protocols

This protocol is based on the procedures outlined in EPA Method 548.1.[5]

- 1. Apparatus and Materials
- Gas Chromatograph: Equipped with a temperature-programmable oven and a megabore capillary column. An MS or FID detector is required.[3][5]
- Column: RTX-5 capillary, 30 meters, 0.25 mm ID, 0.25 µm film thickness, or equivalent.[6]
- Solid Phase Extraction (SPE) Manifold and Cartridges: Anion exchange SPE cartridges.
- Glassware: Sample collection bottles (glass), volumetric flasks, graduated centrifuge tubes, separatory funnels, Kuderna-Danish tubes.[3][7]
- Reagents and Standards: Endothall analytical standard, Methanol (pesticide grade),
 Methylene chloride (pesticide grade), Sodium thiosulfate, Sodium sulfate, Sulfuric acid,
 Reagent water.
- 2. Sample Collection and Preservation
- Collect grab samples in clean glass containers.
- Dechlorinate samples by adding 80 mg of sodium thiosulfate per liter of water at the time of collection.[3][5]
- If the sample is biologically active, preserve it by acidifying to a pH of 1.5-2 with a 1:1 solution of HCI:H₂O.[3][5]
- Store samples refrigerated at 4°C and protected from light until extraction. The maximum holding time before extraction is 7 days.[3][4][5]
- 3. Solid Phase Extraction (SPE)
- Condition an anion exchange SPE cartridge according to the manufacturer's instructions.

Methodological & Application





- Pass a 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 3 mL/minute.[8]
- After the entire sample has passed through, dry the cartridge under vacuum for 5-10 minutes.[8]
- Elute the trapped Endothall from the cartridge using 8 mL of 10% sulfuric acid in methanol.[4] [8]
- 4. Derivatization (Acidic Methanol Methylation)
- To the 8 mL eluate collected in a culture tube, add a small volume of methylene chloride as a co-solvent.[4]
- Cap the tube and heat it at 50°C for one hour (or 60°C for 40 minutes) to facilitate the formation of the Endothall dimethyl ester.[4][6]
- 5. Liquid-Liquid Extraction and Concentration
- After cooling, transfer the reaction mixture to a 125 mL separatory funnel.[8]
- Add 20 mL of 10% sodium sulfate in reagent water to the funnel.[8]
- Partition the Endothall dimethyl ester into methylene chloride by shaking vigorously.[4]
- Allow the layers to separate and drain the organic (bottom) layer into a collection tube.
- Repeat the extraction of the aqueous layer with two additional aliquots of methylene chloride. [8]
- Combine the organic extracts and reduce the volume to a final volume of 1 mL using a gentle stream of nitrogen.[3] The extract holding time is a maximum of 14 days when stored at 4°C. [5]
- 6. Gas Chromatography Analysis
- GC Conditions (Example):



Carrier Gas: Helium.[6]

Injection Volume: 1-2 μL.

Temperature Program: Initial temperature of 40°C, ramp at 8°C/minute to 300°C.[6]

Detector:

- Mass Spectrometer (MS): Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]
- Flame Ionization Detector (FID): If an FID is used, results must be confirmed on a secondary, dissimilar GC column.[5]

· Calibration:

- Prepare a series of calibration standards by processing Endothall standard solutions through the entire procedure, from extraction to analysis.
- Use an internal standard calibration procedure to ensure accuracy.

Data Presentation

The performance of the method is characterized by the Method Detection Limit (MDL), which is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.

Method Reference	Derivatization Approach	Detector	Method Detection Limit (MDL) in μg/L
EPA Method 548.1	Acidic Methanol Methylation	GC/MS	1.79[9]
EPA Method 548.1	Acidic Methanol Methylation	GC/FID	0.7[9]
EPA Method 548	Aqueous Derivatization (PFPH)	GC/ECD	11.5[9]



Note: MDLs are determined from replicate analyses of fortified reagent water and may vary depending on the sample matrix and instrumentation.[3][7]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the determination of Endothall in drinking water samples.

Caption: Experimental workflow for Endothall analysis.

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- To cite this document: BenchChem. [Application Note: Determination of Endothall in Drinking Water by Gas Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3426602#gas-chromatography-method-for-endothall-determination-in-drinking-water]

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